6-Bromo-L-tryptophan
Overview
Description
6-Bromo-L-tryptophan is a bromoamino acid that is L-tryptophan in which the hydrogen at position 6 of the indole ring is substituted by bromine . It is a L-tryptophan derivative, a non-proteinogenic L-alpha-amino acid, a bromoamino acid, and a bromoindole .
Synthesis Analysis
The fermentative production of 7-bromo-L-tryptophan was established using an L-tryptophan producing C. glutamicum strain expressing rebH and rebF from L. aerocolonigenes for halogenation. The process was based on glucose, ammonium, and sodium bromide .Molecular Structure Analysis
The molecular formula of 6-Bromo-L-tryptophan is C11H11BrN2O2 . It has an average mass of 283.121 Da and a monoisotopic mass of 282.000397 Da .Chemical Reactions Analysis
In a study, a series of halogenated tryptophan analogues were investigated for their anti-parasitic potency. Several of these analogues showed significant trypanocidal activity .Physical And Chemical Properties Analysis
6-Bromo-L-tryptophan has a molecular formula of C11H11BrN2O2 and a molecular weight of 283.12 .Scientific Research Applications
1. Role in Natural Product Biosynthesis
6-Bromo-L-tryptophan plays a significant role in natural product biosynthesis. A study characterized a tryptophan 6-halogenase from Streptomyces toxytricini, which halogenates both L- and D-tryptophan to yield derivatives like 6-bromo-tryptophan. This process is crucial in the biosynthesis of various bioactive compounds (Zeng & Zhan, 2011).
2. Metabolic Target for Pharmacological Research
L-Tryptophan metabolism, which includes derivatives like 6-Bromo-L-tryptophan, serves as a pharmacological target. This aspect is essential in treating several disorders, as disruptions in L-tryptophan metabolism are reported in various neurological and psychiatric conditions (Modoux, Rolhion, Mani, & Sokol, 2020).
3. Modular Synthesis of Tryptophan Derivatives
6-Bromo-L-tryptophan is used in the modular synthesis of various tryptophan derivatives. This process combines biocatalytic halogenation of L-tryptophan with subsequent chemocatalytic reactions, proving crucial for peptide or peptidomimetic synthesis (Frese et al., 2016).
4. Enzymatic Optical Resolution in Synthesis
The compound plays a role in enzymatic optical resolution, an important step for the synthesis of various bioactive compounds. This process is significant in producing derivatives essential for the synthesis of compounds like chloropeptin and kistamycin A (Konda-Yamada et al., 2002).
5. Nutritional and Health Benefits
6-Bromo-L-tryptophan may indirectly be related to the nutritional and health benefits of L-tryptophan. L-Tryptophan undergoes metabolic transformation into various bioactive metabolites with significant roles in human diseases and health (Friedman, 2018).
6. Tryptophan Production Optimization
Research includes optimizing tryptophan production in microbial strains, which may encompass the production of derivatives like 6-Bromo-L-tryptophan. Enhancing the production efficiency of tryptophan is vital for its applications in food, medicine, and animal feed (Lim et al., 2020).
Safety And Hazards
Future Directions
The presence of brominated tryptophan analogs possibly makes these peptides ideally fit to target cell membranes. Peptides that show antimicrobial activities may be developed as antibiotics. Those that bind to specific receptors may be tapped for treatment of neurological disorders. Peptides with antitumor activity may be developed as cancer drugs .
properties
IUPAC Name |
(2S)-2-amino-3-(6-bromo-1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAORYCZPERQARS-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)NC=C2C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431894 | |
Record name | 6-Bromo-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-L-tryptophan | |
CAS RN |
52448-17-6 | |
Record name | 6-Bromo-L-tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52448-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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